molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No. B1356933
Key on ui cas rn: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
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Patent
US06355799B1

Procedure details

1-Chloro-2,5-difluoro-4-nitrobenzene (XXXVIII) (17.5 g) was dissolved in acetic acid (150 ml) in a 1L 3-neck round bottom flask equipped with cooling condenser. To it iron powder (35.0 g) was added slowly while the solution was stirred by an overhead stirrer. The reaction was exothermic which occurred in less than 30 min and generated much heat that was absorbed by a cooling bath. After that, ethyl acetate (300 ml) was added and the mixture filtered. The solution was washed with water and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g). 1H NMR (CDCl3, 300 MHz) 3.89 (2H, br), 6.56 (1H, m), 7.02 (1H, m) ppm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[F:12]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([NH2:9])=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
35 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
was stirred by an overhead stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with cooling condenser
WAIT
Type
WAIT
Details
occurred in less than 30 min
TEMPERATURE
Type
TEMPERATURE
Details
generated much heat that
CUSTOM
Type
CUSTOM
Details
was absorbed by a cooling bath
ADDITION
Type
ADDITION
Details
After that, ethyl acetate (300 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(N)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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